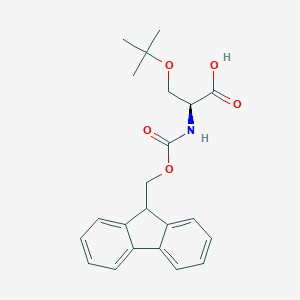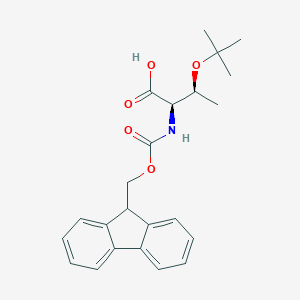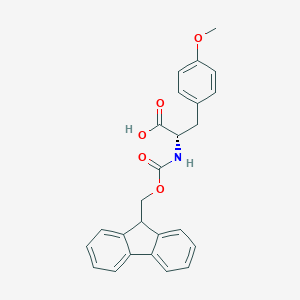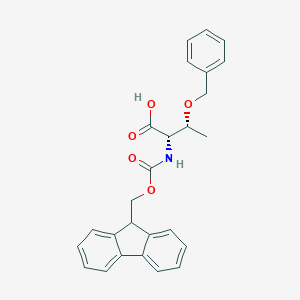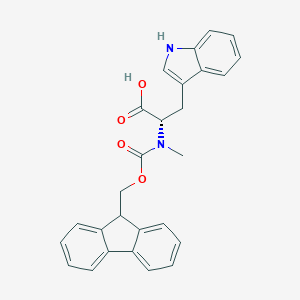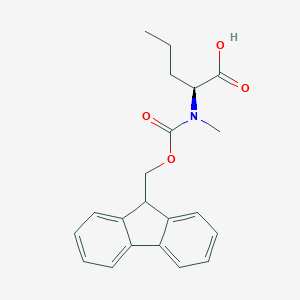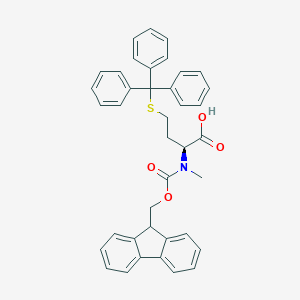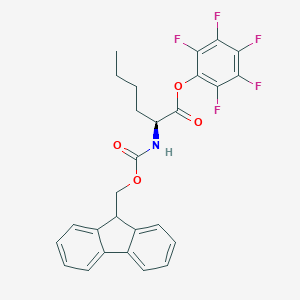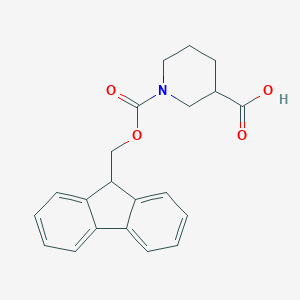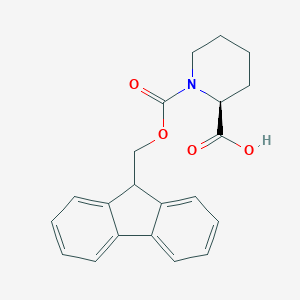
Fmoc-L-Pipecolic acid
Overview
Description
Fmoc-L-Pipecolic acid is a compound that is widely used in organic synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Synthesis Analysis
The synthesis of Fmoc-L-Pipecolic acid involves a transaminase capable of lysine ε-deamination coupled with a novel pyrroline-5-carboxylate reductase . This process yields a 60% conversion at the 50 mM scale with free enzymes and in situ recycling of the cofactor . A simpler, redox-neutral system was then constructed by combining the pyrroline-5-carboxylate reductase with a lysine-6-dehydrogenase .Molecular Structure Analysis
The molecular structure of Fmoc-L-Pipecolic acid is C21H21NO4 . The Fmoc group is highly fluorescent, which makes certain UV-inactive compounds suitable for analysis by reversed-phase HPLC .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-L-Pipecolic acid has a molecular weight of 351.4 . It has a melting point of 149-153°C and a boiling point of 561.6±43.0°C . It is soluble in methanol .Scientific Research Applications
1. Biocatalytic Syntheses
- Summary of Application: Fmoc-L-Pipecolic acid is used in the cell-free biocatalytic syntheses of L-pipecolic acid. This process involves the use of purified and immobilized enzymes for the production of this key building block .
- Methods of Application: Two ex vivo strategies were developed. The first strategy involved a transaminase capable of lysine ε-deamination coupled with a novel pyrroline-5-carboxylate reductase. The second strategy involved combining the pyrroline-5-carboxylate reductase with a lysine-6-dehydrogenase .
- Results: The first strategy yielded a 60% conversion at the 50 mM scale with free enzymes and in situ recycling of the cofactor. The second strategy yielded >99% of pipecolic acid in batch and, following co-immobilisation of both enzymes, it was applied as a packed-bed reactor in continuous flow achieving again a molar conversion of >99% with 30 min residence time, and a space–time yield up to 2.5 g L −1 h −1 .
2. Microbial Pathways and Enzymes
- Summary of Application: Fmoc-L-Pipecolic acid is an important precursor of many useful microbial secondary metabolites. It is often crucial for the biological activities of some microbial natural products with pharmaceutical applications .
- Methods of Application: The biogenesis of pipecolic acid in microorganisms involves two basic routes for converting lysine into pipecolic acid, distinguishable at the loss of a specific amino group of lysine .
- Results: Both routes have been reported to account for the biogenesis of pipecolic acid in microorganisms, variations of certain conversion steps and penultimate origin other than lysine have also been observed .
3. Organocatalysis-Based Methodologies
- Summary of Application: Fmoc-L-Pipecolic acid is used as an organocatalyst and novel substrate in organic synthesis .
- Methods of Application: Pipecolic acid opens a new avenue as an organocatalyst and as an important substrate in various reactions .
- Results: The specific results or outcomes of this application are not detailed in the source .
4. Regulator of Immunity
- Summary of Application: Fmoc-L-Pipecolic acid, a non-proteinaceous product of lysine catabolism, is an important regulator of immunity in plants and humans alike .
- Methods of Application: In plants, pipecolic acid accumulates upon pathogen infection and has been associated with systemic acquired resistance (SAR) .
- Results: The specific results or outcomes of this application are not detailed in the source .
5. Solid-Phase Peptide Synthesis (SPPS)
- Summary of Application: The use of Fmoc-L-Pipecolic acid as a temporary protecting group for the amine at the N-terminus in SPPS is very widespread for the Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
- Methods of Application: A typical SPPS Fmoc deprotection is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .
- Results: The specific results or outcomes of this application are not detailed in the source .
6. Compatible Solute in Microorganisms
- Summary of Application: L-PA can be produced efficiently using recombinant Corynebacterium glutamicum strains by expanding the natural L-lysine biosynthetic pathway. L-PA is a six-membered ring homolog of the five-membered ring amino acid L-proline, which serves as a compatible solute in C. glutamicum .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes of this application are not detailed in the source .
7. Fluorescence Analysis
- Summary of Application: The fluorenyl group in Fmoc-L-Pipecolic acid is highly fluorescent, making it suitable for analysis by reversed phase HPLC .
- Methods of Application: Certain UV-inactive compounds may be reacted to give the Fmoc derivatives .
- Results: The specific results or outcomes of this application are not detailed in the source .
8. Pre-loaded Resins for Solid Phase Peptide and Organic Synthesis
- Summary of Application: Fmoc-L-Pipecolic acid is used in pre-loaded resins for solid phase peptide and organic synthesis .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes of this application are not detailed in the source .
Safety And Hazards
Future Directions
Fmoc-L-Pipecolic acid is a key building block in the production of many useful microbial secondary metabolites . Understanding its biogenesis would be a significant step toward the mutasynthesis of novel analogs . It is also becoming increasingly important in materials science due to its self-assembling properties .
properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLAZLINARHOTG-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201006601 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Pipecolic acid | |
CAS RN |
86069-86-5 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



